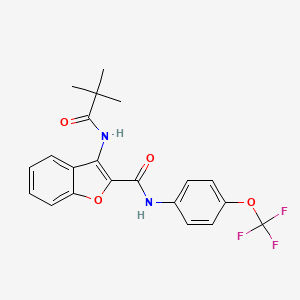![molecular formula C26H30N4O2 B2783470 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide CAS No. 1251628-37-1](/img/structure/B2783470.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Benzyl chloride
Conditions: Reflux in the presence of a base like potassium carbonate
Step 3: Addition of the ethylbenzyl group
Reagents: 4-ethylbenzylamine
Conditions: Mild heating with a coupling agent such as EDCI or DCC
Industrial Production Methods
Industrial synthesis often involves scaling up the laboratory procedures, optimizing reaction conditions to increase yield and reduce by-products. Use of continuous flow reactors and automated synthesis technologies is common to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions A common approach begins with the preparation of the pyrido[4,3-d]pyrimidine core
Step 1: Synthesis of pyrido[4,3-d]pyrimidine core
Starting materials: 2-methylpyridine and cyanamide
Conditions: High temperature and catalytic amounts of acid
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under the action of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group to yield alcohol derivatives using agents such as lithium aluminum hydride.
Substitution: The aromatic protons can be replaced by electrophiles through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration can be achieved using a mixture of sulfuric acid and nitric acid
Major Products
Oxidation products: Carboxylic acids or quinones
Reduction products: Alcohol derivatives
Substitution products: Nitro derivatives
Scientific Research Applications
In Chemistry
Used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for creating novel materials.
In Biology and Medicine
Investigated for its potential as a pharmacological agent. It shows promise in targeting specific proteins or receptors in the body due to its unique structure.
In Industry
Mechanism of Action
The biological effects of this compound are attributed to its ability to interact with specific molecular targets in the body. It may inhibit enzymes or bind to receptors, altering cellular signaling pathways. The precise mechanism often involves the modulation of protein function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide: : Lacks the ethylbenzyl group, influencing its reactivity and applications.
2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl-N-benzylacetamide: : Has a similar core structure but different substituents.
Uniqueness
The presence of both benzyl and ethylbenzyl groups in 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide enhances its binding affinity and specificity towards certain biological targets, setting it apart from related compounds
How's that for an in-depth dive? Anything specific you want more detail on?
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-20-9-11-21(12-10-20)15-27-25(31)18-30-19(2)28-24-13-14-29(17-23(24)26(30)32)16-22-7-5-4-6-8-22/h4-12H,3,13-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLONBUMLWGTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)





![N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2783400.png)
![3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B2783404.png)
![4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine](/img/structure/B2783405.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)
![4-butoxy-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2783410.png)
